5-[(3r)-3-(5-Methoxy-4'-Methylbiphenyl-3-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine
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Overview
Description
. These compounds are characterized by the presence of two benzene rings linked together by a carbon-carbon bond.
Preparation Methods
The synthesis of 5-[(3R)-3-(5-methoxy-4’-methylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine involves several stepsThe final steps involve the formation of the pyrimidine ring and the attachment of the but-1-yn-1-yl group . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been investigated for its potential as an antifolate, targeting dihydrofolate reductase in pathogenic organisms like Candida albicans . This makes it a promising candidate for the development of new antifungal agents . In industry, it may be used in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-[(3R)-3-(5-methoxy-4’-methylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine involves its interaction with dihydrofolate reductase, an enzyme that plays a crucial role in the synthesis of tetrahydrofolate . By inhibiting this enzyme, the compound disrupts the production of nucleotides, which are essential for DNA synthesis and cell division . This mechanism is particularly effective against rapidly dividing cells, such as those found in pathogenic fungi .
Comparison with Similar Compounds
Compared to other similar compounds, 5-[(3R)-3-(5-methoxy-4’-methylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine stands out due to its unique structure and potent antifolate activity . Similar compounds include other biphenyl derivatives and pyrimidine-based antifolates . the specific combination of functional groups in this compound provides it with a distinct mechanism of action and a broader spectrum of activity .
Properties
Molecular Formula |
C23H24N4O |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
5-[(3R)-3-[3-methoxy-5-(4-methylphenyl)phenyl]but-1-ynyl]-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H24N4O/c1-14-5-8-17(9-6-14)19-11-18(12-20(13-19)28-4)15(2)7-10-21-16(3)26-23(25)27-22(21)24/h5-6,8-9,11-13,15H,1-4H3,(H4,24,25,26,27)/t15-/m0/s1 |
InChI Key |
QVXYJVHNRPNRJL-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)[C@@H](C)C#CC3=C(N=C(N=C3N)N)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(C)C#CC3=C(N=C(N=C3N)N)C |
Origin of Product |
United States |
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